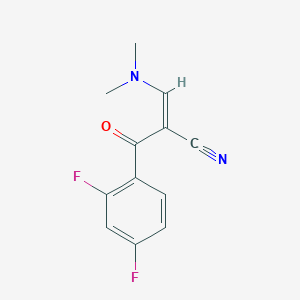

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile

Description

Table 1: Structural and Molecular Data

The benzoyl group (C6H5CO-) modified with fluorine atoms at the 2- and 4-positions introduces electron-withdrawing effects, while the dimethylamino group contributes basicity and nucleophilic character. The acrylonitrile moiety (CH2-CH-C≡N) enables conjugate addition reactions, critical in synthetic applications.

Alternative Naming Conventions in Patent Literature

Patent documents often employ non-IUPAC terminology to streamline descriptions of complex molecules. For 2-(2,4-difluorobenzoyl)-3-(dimethylamino)-acrylonitrile, alternative names emphasize functional groups or synthetic utility:

- β-(Dimethylamino)-α-(2,4-difluorobenzoyl)acrylonitrile : This format prioritizes substituent positions (α and β) relative to the nitrile group.

- 3-Dimethylamino-2-(2,4-difluorobenzoyl)acrylonitrile : A simplified variant omitting stereochemical descriptors, common in early-stage patent claims.

In the patent US5182401A, structurally analogous compounds are described using shorthand notations, such as 3-dimethylamino-2-aroylacrylonitriles , where "aroyl" denotes aromatic ketone substituents. Such conventions prioritize brevity over stereochemical specificity, as seen in claims referencing intermediates for quinolone antibiotics.

Key Patent Naming Trends:

- Functional Group Prioritization : Terms like "acrylonitrile" anchor the base structure, with substituents listed as prefixes (e.g., "2,4-difluorobenzoyl").

- Stereochemical Omission : Patent applications frequently exclude E/Z descriptors unless critical to claims.

- Positional Indicators : Alpha (α) and beta (β) notations denote substituent locations relative to reactive sites (e.g., nitrile group).

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by the CAS Registry Number 138716-60-6 and PubChem CID 2783405 . These identifiers facilitate unambiguous access to chemical data across databases:

Table 2: Cross-Referenced Identifiers

| Identifier | Value | Database/Link |

|---|---|---|

| CAS RN | 138716-60-6 | CAS Common Chemistry |

| PubChem CID | 2783405 | PubChem Database |

| DSSTox Substance ID | DTXSID80878800 | EPA DSSTox |

The CAS RN serves as a universal identifier for regulatory and commercial purposes, while the PubChem CID links to open-access data on physicochemical properties, spectral profiles, and associated literature. Regulatory filings, such as safety data sheets, prioritize CAS RNs for hazard communication, whereas research publications increasingly utilize PubChem CIDs for digital interoperability.

Properties

Molecular Formula |

C12H10F2N2O |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(Z)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |

InChI |

InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7- |

InChI Key |

LBVXYAHPDWCZGR-FPLPWBNLSA-N |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C(=O)C1=C(C=C(C=C1)F)F |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

Preparation of 2,4-Difluorobenzoyl Chloride: This intermediate is prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride.

Formation of the Target Compound: The 2,4-difluorobenzoyl chloride is then reacted with dimethylaminoacetonitrile in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Addition Reactions: The acrylonitrile moiety can undergo addition reactions with nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Addition Reactions: Nucleophiles like amines or thiols can be employed.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products where the fluorine atoms are replaced by nucleophiles.

Addition Reactions: Products where the acrylonitrile moiety is modified by the addition of nucleophiles.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for multiple functional group transformations, making it a versatile building block in organic synthesis.

- Reactivity : The presence of both a nitrile and a dimethylamino group provides sites for nucleophilic attack, facilitating further chemical modifications.

- Applications : It is utilized in synthesizing more complex molecules that are relevant in medicinal chemistry and materials science.

Pharmaceutical Applications

The unique structure of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile suggests potential applications in drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth.

- Neuropharmacology : The dimethylamino group may contribute to neuroactive properties, making it a candidate for further exploration in neuropharmacological research.

Material Science

In material science, this compound can be used in the development of polymers and other materials with specific properties.

- Polymerization : The acrylonitrile moiety allows for polymerization reactions, which can lead to the formation of new materials with tailored properties.

- Potential Applications : These materials may find uses in coatings, adhesives, and other industrial applications due to their chemical stability and reactivity.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel anticancer agents derived from this compound. The research focused on modifying the compound to enhance its biological activity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a pathway for developing new cancer therapies.

Case Study 2: Development of Functional Polymers

Another research project explored the use of this compound in creating functional polymers through radical polymerization techniques. The resulting polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers, indicating potential applications in high-performance materials.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Chemical Synthesis | Intermediate for organic compounds |

| Pharmaceuticals | Anticancer agents, neuropharmacology |

| Material Science | Development of functional polymers |

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorobenzoyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: The difluorobenzoyl group in the target compound enhances electron-withdrawing properties compared to simpler analogues like 3-(dimethylamino)acrylonitrile . This likely influences reactivity in cyclization or condensation reactions. Phenothiazine/carbazole-containing analogues (e.g., 2g) exhibit antiproliferative activity due to their bulky aromatic systems, which interact with biological targets like tubulin . In contrast, the target compound’s difluorobenzoyl group may favor metabolic stability.

Synthetic Routes: The target compound shares synthetic similarities with phenothiazine derivatives (e.g., 2g), which are synthesized via Knoevenagel condensation using piperidine and glacial acetic acid in acetonitrile . Benzothiazole analogues (e.g., ) are synthesized via reactions with DMFDMA, highlighting the versatility of dimethylamino acrylonitriles in forming heterocycles .

Biological Activity :

- While the target compound lacks direct bioactivity data, structurally related compounds demonstrate dual biological roles . For example:

- Benzothiazole derivatives inhibit Herpes Simplex Virus via Hsp90α modulation .

- Pyrazolo[3,4-d]pyridazines (from 3-(dimethylamino)acrylonitrile precursors) show antibacterial activity against gram-positive and gram-negative strains .

Research Implications and Gaps

- Data Gaps: Comparative studies on solubility, stability, and bioactivity are needed to fully assess its utility relative to known analogues.

Biological Activity

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile (CAS No. 138716-60-6) is a compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Molecular Formula : C₁₂H₁₀F₂N₂O

- Molecular Weight : 236.22 g/mol

- Storage Temperature : 2-8°C

- Hazard Classification : Irritant (Xi)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with cellular receptors and enzymes involved in metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes critical for cell proliferation and survival.

- Modulation of Signaling Pathways : It is hypothesized that the compound could influence signaling pathways associated with apoptosis and cell growth, potentially through effects on mitochondrial function.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 18 | Disruption of mitochondrial integrity |

These findings suggest a promising role for this compound in cancer therapy, particularly in targeting resistant cancer types.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown potential antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity indicates that this compound could serve as a lead for developing new antibiotics, especially against resistant strains.

Toxicological Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicity studies reveal that the compound can cause irritation upon contact and may have cytotoxic effects at high concentrations.

Summary of Toxicity Studies:

- Acute Toxicity : No significant lethality observed at doses below 500 mg/kg in rodent models.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the potential carcinogenic effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile, and how can reaction efficiency be improved?

A one-pot condensation approach, similar to methods used for structurally related acrylonitriles, is effective. For example, reacting 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with substituted aldehydes under basic conditions yields acrylonitrile derivatives . To optimize conditions, computational reaction path searches (e.g., quantum chemical calculations) and statistical design of experiments (DoE) can identify critical parameters (temperature, catalyst loading) and reduce trial-and-error .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ 5.75 ppm for CH groups in analogous compounds) .

- IR Spectroscopy : Detect functional groups like C≡N (~2212 cm⁻¹) and C=O (~1694 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 297 [M+1] for derivatives) .

- Elemental Analysis : Verify purity and stoichiometry (e.g., ±0.05% deviation for C/H/N) .

Advanced: How can computational chemistry improve the design of reactions involving this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to prioritize high-yield conditions . Molecular docking can also predict binding affinities for biological studies, as seen in antimicrobial evaluations of similar acrylonitriles .

Advanced: How should researchers address discrepancies in spectroscopic or crystallographic data?

Contradictions (e.g., unexpected NMR shifts or unit cell parameters) require cross-validation:

- X-ray Crystallography : Resolve structural ambiguities (e.g., confirming Z/E isomerism via bond angles) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .

- Dynamic NMR : Detect conformational exchange in solution-phase structures .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

- In Silico Docking : Screen against target proteins (e.g., tubulin for anticancer activity) using software like AutoDock .

- Antimicrobial Assays : Use MIC/MBC protocols against Gram-positive/negative strains, correlating results with substituent electronegativity (e.g., fluorine’s role in membrane penetration) .

- Cytotoxicity Profiling : Compare IC50 values across cell lines, noting structure-activity relationships (e.g., dimethylamino group’s impact on solubility) .

Advanced: What are best practices for determining the crystal structure of this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane mixtures) and refine data with SHELXL .

- Thermal Analysis (DSC/TGA) : Confirm phase stability and decomposition thresholds .

- Comparative Database Mining : Cross-reference with Cambridge Structural Database entries for analogous acrylonitriles .

Advanced: How can solubility and stability challenges be addressed in formulation studies?

- Co-solvent Systems : Use PEG or cyclodextrins to enhance aqueous solubility .

- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Advanced: What mechanistic insights exist for reactions involving this acrylonitrile derivative?

- Nucleophilic Attack Pathways : The electron-withdrawing difluorobenzoyl group activates the α-carbon for nucleophilic additions, as shown in analogous enaminone reactions .

- Catalytic Effects : Metal-free conditions (e.g., organocatalysts) may reduce side reactions compared to transition-metal catalysts .

Basic: What safety protocols are critical when handling this compound?

- Toxicity Screening : Follow OECD guidelines for acute toxicity (LD50) and skin/eye irritation .

- Ventilation : Use fume hoods to mitigate acrylonitrile’s volatile hazards .

Advanced: How can interdisciplinary approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.